Introduction: The Strategic Value of a Bifunctional Quinoline Scaffold
Introduction: The Strategic Value of a Bifunctional Quinoline Scaffold
An In-Depth Technical Guide to 5-Bromoquinoline-8-carbaldehyde (CAS: 885267-41-4) for Advanced Chemical Synthesis and Drug Discovery
In the landscape of modern medicinal chemistry and materials science, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents and functional materials. 5-Bromoquinoline-8-carbaldehyde emerges as a particularly strategic derivative within this class. Its chemical architecture, featuring two distinct and orthogonally reactive functional groups—an aromatic bromine atom and an aldehyde—positions it as a versatile building block for the synthesis of complex molecular entities.[1][2] The bromine at the 5-position serves as a handle for metal-catalyzed cross-coupling reactions, while the aldehyde at the 8-position provides a gateway for a multitude of classical transformations, including condensations and reductive aminations.[2] This guide offers an in-depth exploration of its properties, synthesis, reactivity, and applications, designed for researchers and drug development professionals seeking to leverage this potent intermediate.
Section 1: Physicochemical Properties and Characterization
A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective application. 5-Bromoquinoline-8-carbaldehyde is typically supplied as a yellow to brown solid or powder with a purity of 95-98%.[1][2][3][4]
| Property | Value | Source(s) |
| CAS Number | 885267-41-4 | [1][3][4][5] |
| Molecular Formula | C₁₀H₆BrNO | [1][3][4] |
| Molecular Weight | 236.07 g/mol | [4][6] |
| Appearance | Solid, Powder | [1][3][4] |
| Purity | ≥95% | [3][6] |
| Synonyms | 5-Bromo-8-formylquinoline, 5-bromo-8-quinolinecarbaldehyde | [4][6][7] |
| InChI Key | NPLPBRIDHFAGPQ-UHFFFAOYSA-N | [3][4][8] |
| SMILES | O=CC1=C2N=CC=CC2=C(Br)C=C1 | [5] |
| Storage | Inert atmosphere, 2-8°C | [3][5] |
Structural and Spectroscopic Insights
The molecule's structure is defined by the fusion of a benzene ring and a pyridine ring, forming the quinoline core. The electron-withdrawing nature of the bromine atom and the aldehyde group influences the electronic properties of the aromatic system, which can be critical for both reactivity and biological activity. While specific spectral data is lot-dependent, analytical characterization from suppliers typically includes NMR, HPLC, and LC-MS to confirm identity and purity.[5]
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¹H NMR: Protons on the quinoline core would appear in the aromatic region, with their chemical shifts and coupling constants providing definitive structural confirmation. The aldehyde proton would be a distinct singlet in the downfield region (typically 9-10 ppm).
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¹³C NMR: The spectrum would show ten distinct carbon signals, with the carbonyl carbon of the aldehyde appearing significantly downfield (>180 ppm).
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IR Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C-H aromatic stretches.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Section 2: Synthesis and Mechanistic Considerations
While various formylation techniques for quinolines exist, a robust and common strategy for preparing 5-Bromoquinoline-8-carbaldehyde involves the selective oxidation of a readily available precursor, 5-bromo-8-methylquinoline. This approach is favored for its reliability and the commercial availability of the starting material.
Proposed Synthetic Workflow: Oxidation of 5-Bromo-8-methylquinoline
The conversion of a methyl group to an aldehyde on an aromatic ring can be achieved with several reagents. Selenium dioxide (SeO₂) is a classic and effective choice for this specific transformation due to its high selectivity for benzylic C-H bonds.
Caption: Proposed workflow for the synthesis of 5-Bromoquinoline-8-carbaldehyde.
Experimental Protocol: Synthesis via Selenium Dioxide Oxidation
Disclaimer: This protocol is a representative example and should be adapted and optimized under appropriate laboratory safety protocols.
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Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-8-methylquinoline (1 equivalent).
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Solvent & Reagent Addition: Add a solvent mixture of dioxane and water (e.g., 95:5 v/v). Add selenium dioxide (1.1 to 1.5 equivalents) to the suspension.
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Reaction: Heat the mixture to reflux (typically around 100-110°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Causality Insight: The use of a dioxane/water solvent system is crucial. Dioxane solubilizes the organic substrate, while water is necessary for the SeO₂ oxidation mechanism. Refluxing provides the necessary activation energy for the selective oxidation of the benzylic methyl group over aromatic C-H bonds.
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-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of celite.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual dioxane and inorganic impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-Bromoquinoline-8-carbaldehyde.
Section 3: Core Reactivity and Synthetic Utility
The synthetic power of 5-Bromoquinoline-8-carbaldehyde lies in the differential reactivity of its two functional handles, allowing for sequential and controlled elaboration of the molecular scaffold.
Caption: Divergent reaction pathways from 5-Bromoquinoline-8-carbaldehyde.
Transformations of the Aldehyde Group
The aldehyde is a versatile electrophile, ideal for carbon-carbon and carbon-heteroatom bond formation.
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Reductive Amination: A cornerstone of medicinal chemistry for installing amine diversity. The aldehyde readily forms an imine with a primary or secondary amine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the corresponding secondary or tertiary amine. This is a high-yield, reliable method for building libraries of drug-like molecules.
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Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a means to extend carbon chains or introduce styrenyl-type functionalities.
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Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can generate α,β-unsaturated systems, which are themselves valuable synthetic intermediates.
Transformations of the Aryl Bromide
The C5-bromine atom is perfectly suited for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized drug discovery.[9]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups at the 5-position, enabling the synthesis of complex biaryl structures.
-
Sonogashira Coupling: Coupling with terminal alkynes yields 5-alkynylquinolines, important for creating rigid molecular scaffolds or as precursors for further transformations.
-
Buchwald-Hartwig Amination: This reaction allows for the direct formation of C-N bonds by coupling the aryl bromide with a wide range of amines, providing access to N-aryl quinolines.
Section 4: Applications in Research and Development
The true value of 5-Bromoquinoline-8-carbaldehyde is realized in its application as a scaffold for generating novel compounds with potential utility in multiple fields.
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Medicinal Chemistry: The quinoline core is present in numerous antimalarial, antibacterial, and anticancer drugs. By using the dual reactivity of this building block, medicinal chemists can rapidly generate libraries of novel quinoline derivatives. For example, one could perform a Suzuki coupling at the C5-position and follow it with a reductive amination at the C8-aldehyde to quickly build a diverse set of molecules for screening against biological targets.[1][2]
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Materials Science: The rigid, planar, and electron-rich nature of the quinoline system makes it an attractive core for functional materials. Derivatives can be synthesized for use as organic light-emitting diodes (OLEDs), fluorescent probes, or sensors.[2] The potential for fluorescence makes it particularly interesting for analytical applications.[2]
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Ligand Development: The nitrogen atom of the quinoline ring and the oxygen of the aldehyde (or its derivatives) can act as a bidentate chelation site for metal ions. This is exemplified by the related compound 5-bromoquinoline-8-thiol, which is used for the spectrophotometric analysis of palladium.[10] This suggests that derivatives of 5-bromoquinoline-8-carbaldehyde could be developed as novel ligands for catalysis or metal sequestration.
Section 5: Handling, Storage, and Safety Protocols
Proper handling is essential when working with any chemical reagent. 5-Bromoquinoline-8-carbaldehyde is classified as a hazardous substance.[3][7][11][12]
| Hazard Type | GHS Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3][12] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][7][12] |
| Precautionary Statements | P261: Avoid breathing dust/fumes. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][12] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]
-
Handling: Avoid direct contact with skin and eyes.[11] Avoid generating dust. After handling, wash hands and any exposed skin thoroughly.[11]
-
Storage: Keep the container tightly closed and store in a cool (2-8°C), dry, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3][11]
-
Incompatibilities: Store away from strong oxidizing agents.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
5-Bromoquinoline-8-carbaldehyde (CAS 885267-41-4) is more than just a chemical intermediate; it is a versatile platform for innovation. Its bifunctional nature allows for a programmed, multi-directional synthesis of complex molecules, making it an invaluable tool for scientists in drug discovery, materials science, and organic synthesis. By understanding its properties, reactivity, and safety protocols, researchers can effectively unlock its full synthetic potential.
References
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Denisco Chemicals Pvt. Ltd. (n.d.). 5 Bromoquinoline 8 Carbaldehyde. IndiaMART. Retrieved January 9, 2026, from [Link]
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Sagan, F., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(15), 3533. [Link]
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abcr Gute Chemie. (n.d.). AB467921 | CAS 885267-41-4. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved January 9, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No : 885267-41-4 | Product Name : 5-Bromoquinoline-8-carbaldehyde. Retrieved January 9, 2026, from [Link]
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Cenmed. (n.d.). 5-Bromoquinoline-8-carbaldehyde (C007B-054864). Retrieved January 9, 2026, from [Link]
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Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 9(17), 5851-5893. [Link]
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